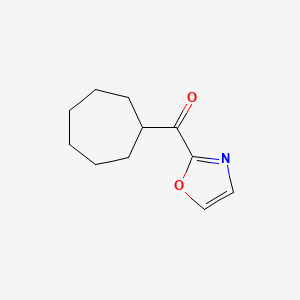

![molecular formula C8H9ClN2O B1324283 Imidazo[1,2-a]pyridin-3-ylmethanol hydrochloride CAS No. 30489-62-4](/img/structure/B1324283.png)

Imidazo[1,2-a]pyridin-3-ylmethanol hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

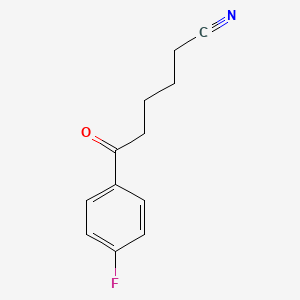

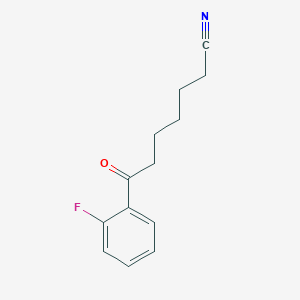

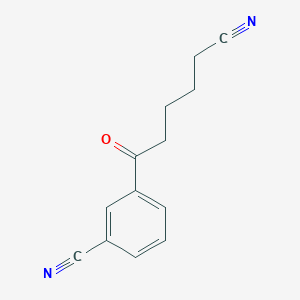

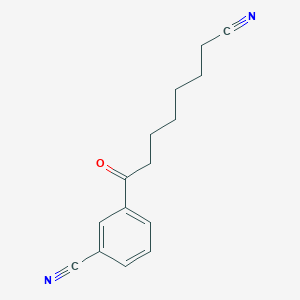

Imidazo[1,2-a]pyridin-3-ylmethanol hydrochloride is a chemical compound with the CAS Number: 30489-62-4 . It has a molecular weight of 184.62 . It is a solid at room temperature .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, including Imidazo[1,2-a]pyridin-3-ylmethanol hydrochloride, has been well studied in the past decade . The synthesis involves several categories including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .Molecular Structure Analysis

The IUPAC name of this compound is imidazo[1,2-a]pyridin-3-ylmethanol hydrochloride . The InChI code is 1S/C8H8N2O.ClH/c11-6-7-5-9-8-3-1-2-4-10(7)8;/h1-5,11H,6H2;1H .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been synthesized through various methods such as transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions . These methods have been well-studied and are considered efficient for the synthesis of imidazo[1,2-a]pyridines .Physical And Chemical Properties Analysis

Imidazo[1,2-a]pyridin-3-ylmethanol hydrochloride is a solid at room temperature . It has a molecular weight of 184.62 .Applications De Recherche Scientifique

Medicinal Chemistry: Drug Development

Imidazo[1,2-a]pyridin-3-ylmethanol hydrochloride: is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . Its structural characteristics make it a valuable precursor in the synthesis of various pharmacologically active compounds. For instance, derivatives of this compound have been used in the development of drugs for treating conditions like insomnia, as seen with compounds such as zolpidem .

Material Science: Optoelectronic Devices

In the field of material science, this compound has shown potential due to its unique structural properties. It has been utilized in the creation of optoelectronic devices, which are essential for modern electronic displays and photovoltaic cells .

Sensory Applications: Chemical Sensors

The structural framework of Imidazo[1,2-a]pyridin-3-ylmethanol hydrochloride lends itself to the development of chemical sensors. These sensors can detect various environmental and biological analytes, which is crucial for monitoring and diagnostic purposes .

Pharmaceutical Field: Anti-Cancer Agents

Research has indicated that derivatives of this compound may have applications as anti-cancer agents. The ability to interact with specific biological targets makes it a candidate for the development of novel oncology therapies .

Imaging Techniques: Confocal Microscopy

The compound’s derivatives have been explored as emitters for confocal microscopy and imaging. This application is significant in biological research, where high-resolution imaging is required to study cellular and molecular processes .

Chemical Synthesis: Heterocyclic Compounds

This compound serves as a key intermediate in the synthesis of heterocyclic compounds. Heterocycles are a fundamental component of many pharmaceuticals and agrochemicals, making this application vital for various chemical synthesis pathways .

Mécanisme D'action

Target of Action

Imidazo[1,2-a]pyridin-3-ylmethanol hydrochloride is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It is an important fused bicyclic 5–6 heterocycle . .

Mode of Action

Compounds of the imidazo[1,2-a]pyridine class have been described as cyclin-dependent kinase (cdk) inhibitors, calcium channel blockers, and gaba a receptor modulators .

Biochemical Pathways

Imidazo[1,2-a]pyridin-3-ylmethanol hydrochloride may potentially affect various biochemical pathways due to its diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . .

Result of Action

It is known that imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity .

Safety and Hazards

Orientations Futures

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of these compounds has been well studied in the past decade because of its importance as a bioactive scaffold . Future research will likely continue to explore the synthesis and applications of these compounds .

Propriétés

IUPAC Name |

imidazo[1,2-a]pyridin-3-ylmethanol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O.ClH/c11-6-7-5-9-8-3-1-2-4-10(7)8;/h1-5,11H,6H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXSCENNAYDRCCJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(N2C=C1)CO.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80629117 |

Source

|

| Record name | (Imidazo[1,2-a]pyridin-3-yl)methanol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

30489-62-4 |

Source

|

| Record name | (Imidazo[1,2-a]pyridin-3-yl)methanol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.